molecular formula C18H17BrClN3O2 B15017584 N-(3-bromophenyl)-5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

N-(3-bromophenyl)-5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B15017584
M. Wt: 422.7 g/mol
InChI Key: UMFBNIAQSLYPLY-CIAFOILYSA-N
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Description

N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a chlorophenyl group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMOPHENYL)-4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H17BrClN3O2

Molecular Weight

422.7 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H17BrClN3O2/c19-14-3-1-4-16(11-14)22-17(24)5-2-6-18(25)23-21-12-13-7-9-15(20)10-8-13/h1,3-4,7-12H,2,5-6H2,(H,22,24)(H,23,25)/b21-12+

InChI Key

UMFBNIAQSLYPLY-CIAFOILYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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